
4-Bromo-2-methyl-6-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-methyl-6-(trifluoromethyl)aniline is a chemical compound that has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline involves several steps, but the exact process is not detailed in the available sources. It is recommended to refer to peer-reviewed papers or chemical databases for detailed synthesis procedures .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-6-(trifluoromethyl)aniline can be analyzed using various spectroscopic techniques. Unfortunately, the specific details about its molecular structure are not available in the current sources .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-6-(trifluoromethyl)aniline has a molecular weight of 240.02 . It has a refractive index of 1.532, a boiling point of 84-86 °C/5 mmHg, and a density of 1.71 g/mL at 25 °C .Scientific Research Applications
Vibrational Analysis and NLO Materials
4-Bromo-2-methyl-6-(trifluoromethyl)aniline, closely related to compounds like 4-bromo-3-(trifluoromethyl)aniline, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the molecular structure and behavior, contributing to the development of Non-Linear Optical (NLO) materials (Revathi et al., 2017).
Spectroscopic Investigations
Further, spectroscopic investigations of similar compounds, such as 2-bromo-4-methyl aniline, provide insights into molecular geometries and vibrational frequencies. These studies are integral to the development of new materials and the understanding of molecular interactions (Ramalingam et al., 2010).
Chemical Synthesis and Elaboration
The compound also plays a role in the synthesis and structural elaboration of other chemicals. For instance, it has been used in acid-catalyzed cyclization-condensation reactions to produce quinolinones and quinolines, highlighting its versatility in synthetic chemistry (Marull & Schlosser, 2003).
Catalysis and Coupling Reactions
In catalysis, 4-Bromo-2-methyl-6-(trifluoromethyl)aniline-related compounds have been used in palladium-catalyzed coupling reactions. Such research expands our understanding of organic synthesis and catalytic processes, paving the way for more efficient and selective chemical reactions (Kino et al., 2008).
Dye Synthesis and Coloration
The compound's derivatives have been utilized in the synthesis of dyes and colorants. These applications are significant in the fields of textiles and materials science, where the development of new dyes and pigments is continually evolving (Yazdanbakhsh et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-2-5(9)3-6(7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDCCQGPKGAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243293 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-(trifluoromethyl)aniline | |
CAS RN |
864539-96-8 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864539-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

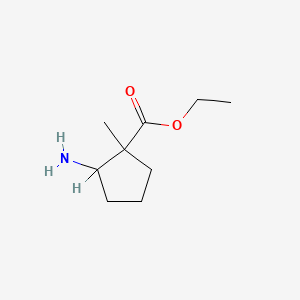
![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)
![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)
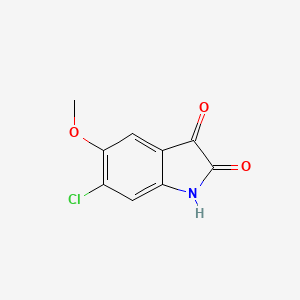


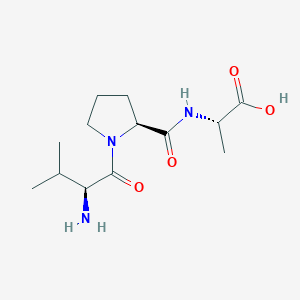
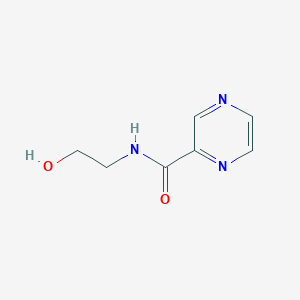



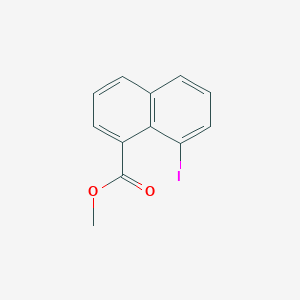
![2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3057871.png)